molecular formula C10H18O4 B1581304 1,6-Diacetoxyhexane CAS No. 6222-17-9

1,6-Diacetoxyhexane

Cat. No. B1581304
CAS RN: 6222-17-9
M. Wt: 202.25 g/mol
InChI Key: ZMFWEWMHABZQNB-UHFFFAOYSA-N
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Description

1,6-Diacetoxyhexane, also known as 1,6-Hexanediol diacetate, is an organic compound with the molecular formula C10H18O4 . It is used as an intermediate in electronic chemicals .


Molecular Structure Analysis

The molecular structure of 1,6-Diacetoxyhexane consists of 10 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The compound is a diacetate derivative of hexane, with acetoxy groups attached to the first and sixth carbon atoms .


Physical And Chemical Properties Analysis

1,6-Diacetoxyhexane is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 265.0±23.0 °C at 760 mmHg, and a flash point of 122.8±21.0 °C . The compound has a molar refractivity of 51.9±0.3 cm3, and its molar volume is 200.6±3.0 cm3 .

Scientific Research Applications

Catalysis and Chemical Reactions

1,6-Diacetoxyhexane plays a role in various chemical reactions and catalysis. Vanalabhpatana and Peters (2005) described its formation during the catalytic reduction of 1,6-dihalohexanes, highlighting its potential as an intermediate in chemical synthesis involving nickel(I) salen, a catalyst, in the presence of acetic acid. This process resulted in the formation of different esters including 1,6-diacetoxyhexane, suggesting its significance in catalyzed ester formation (Vanalabhpatana & Peters, 2005).

Chemical Complexation and Inclusion

Lou et al. (2015) investigated the complexation of 1,6-diacetoxyhexane with per-ethylated pillar[5]arene, a host molecule. They found that 1,6-diacetoxyhexane could be fully engulfed by the host cavity to form a pseudorotaxane-type inclusion complex, demonstrating its relevance in host-guest chemistry (Lou et al., 2015).

Synthesis of Polymeric and Industrial Compounds

Xiao et al. (2016) demonstrated the synthesis of 1,6-hexanediol from 5-hydroxymethylfurfural over double-layered catalysts, where 1,6-diacetoxyhexane is an intermediate product. This research indicates the role of 1,6-diacetoxyhexane in the synthesis of important industrial and polymeric compounds (Xiao et al., 2016).

Biomarker Analysis in Occupational Exposure

Flack, Ball, and Nylander-French (2010) discussed the role of diacetyl-1,6-hexamethylene diamine (a related compound to 1,6-diacetoxyhexane) in biomarker analysis for occupational exposure to hexamethylene diisocyanate (HDI). This research underlines the importance of 1,6-diacetoxyhexane derivatives in health and safety monitoring in industrial settings (Flack, Ball, & Nylander-French, 2010).

Safety And Hazards

1,6-Diacetoxyhexane is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

1,6-Diacetoxyhexane is an important intermediate that can also be used in electronic chemicals . Therefore, future research could focus on optimizing its synthesis and exploring its potential applications in the electronics industry.

properties

IUPAC Name

6-acetyloxyhexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFWEWMHABZQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884237
Record name 1,6-Hexanediol, 1,6-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diacetoxyhexane

CAS RN

6222-17-9
Record name 1,6-Hexanediol, 1,6-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6222-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Hexanediol, 1,6-diacetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylene glycol diacetate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Hexanediol, 1,6-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Hexanediol, 1,6-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GH Slater-Eddy, AE England, DQ Lima… - ACS …, 2023 - ACS Publications
The combination of Ru/C with La(OTf) 3 as the activating Lewis acid and dimethylsulfone (DMS) as a modifier in HOAc solvent enables the conversion of the glucose derivative …
Number of citations: 0 pubs.acs.org
P Vanalabhpatana, DG Peters - Journal of the Electrochemical …, 2005 - iopscience.iop.org
Reaction between stoichiometric amounts of 1, 6-dihalohexanes and electrogenerated nickel (I) salen in dimethylformamide containing tetramethylammonium tetrafluoroborate affords …
Number of citations: 74 iopscience.iop.org
X Lou, H Chen, X Jia, C Li - Chinese Journal of Chemistry, 2015 - Wiley Online Library
The complexation of four neutral guest molecules containing carbon‐oxygen double bonds, ie., 1,6‐diacetoxyhexane (1), dimethyl hexanedioate (2), hexanal (3), and 2‐hexanone (4), …
Number of citations: 13 onlinelibrary.wiley.com
C Lu, N Leitner, RH Wijffels, VAPM Dos Santos… - Bioresource …, 2022 - Elsevier
Medium-chain-length α, ω-diols (mcl-diols) are versatile compounds widely used as building blocks of coating materials and polymers. Mcl-diols are currently synthesized through …
Number of citations: 4 www.sciencedirect.com
C Lu, C Batianis, EO Akwafo, RH Wijffels… - Biotechnology for …, 2021 - Springer
Background Medium-chain-length α,ω-diols (mcl-diols) are important building blocks in polymer production. Recently, microbial mcl-diol production from alkanes was achieved in E. coli …
Number of citations: 7 link.springer.com
AC Cope, TY Shen - Journal of the American Chemical Society, 1956 - ACS Publications
D-Isomannide dichloride has been converted to D-2, 6-dioxabicyclo [3.3. 0] octane (d-II) by hydrogenolysis. Cleavage of d-II by hydrogen bromide yielded Dl, 6-dibromohexane-3, 4-diol …
Number of citations: 23 pubs.acs.org
P Vanalabhpatana, DG Peters - … in Honor of Dennis H. Evans …, 2004 - books.google.com
Using a previously established procedure for the formation of aldehydes via the reduction of primary alkyl monohalides by electrogenerated nickel (I) salen, the reaction between 1, 6-…
Number of citations: 2 books.google.com
C Mao, S Zhou, C Qian, J Ruan, X Chen - ACS omega, 2019 - ACS Publications
The aliphatic-acid-mediated dehydration of C 6–10 -α,ω-alkanediols to alkadienes proceeds in a stepwise manner: C 6–10 -α,ω-alkanediols react with aliphatic acids first to generate …
Number of citations: 4 pubs.acs.org
YM van Nuland, FA de Vogel, EL Scott, G Eggink… - Metabolic …, 2017 - Elsevier
Direct and selective terminal oxidation of medium-chain n-alkanes is a major challenge in chemistry. Efforts to achieve this have so far resulted in low specificity and overoxidized …
Number of citations: 15 www.sciencedirect.com
D Nietz, R Bode, G Kunze, M Rauter - Enzyme and Microbial Technology, 2022 - Elsevier
Several putative lipase genes from the genome of the yeast Blastobotrys (Arxula) raffinosifermentans (adeninivorans) LS3 were overexpressed in the yeast itself and screened for the …
Number of citations: 4 www.sciencedirect.com

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